molecular formula C10H22N2O B13783574 Cyclohexanol, 1-amino-3-aminomethyl-3,5,5-trimethyl- CAS No. 25724-35-0

Cyclohexanol, 1-amino-3-aminomethyl-3,5,5-trimethyl-

Cat. No.: B13783574
CAS No.: 25724-35-0
M. Wt: 186.29 g/mol
InChI Key: CECAZZROEIAEGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone nitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides and hydroxylamines, while reduction can produce primary and secondary amines .

Scientific Research Applications

1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. It can also interact with enzymes and other proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

25724-35-0

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C10H22N2O/c1-8(2)4-9(3,7-11)6-10(12,13)5-8/h13H,4-7,11-12H2,1-3H3

InChI Key

CECAZZROEIAEGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(N)O)(C)CN)C

Origin of Product

United States

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